molecular formula C14H19ClN2O2 B1652426 6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride CAS No. 1439896-47-5

6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride

Cat. No.: B1652426
CAS No.: 1439896-47-5
M. Wt: 282.76
InChI Key: WCRAXNMMXIJRSJ-UHFFFAOYSA-N
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Description

6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound that belongs to the class of isoindolones. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves multiple steps, starting with the construction of the isoindolone core. One common approach is the cyclization of an appropriate precursor, such as a substituted piperidine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has shown potential as a pharmacological agent. It has been studied for its effects on various biological targets, including enzymes and receptors.

Medicine: The compound has been investigated for its therapeutic properties, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole: This compound shares a similar structure but differs in the presence of the benzimidazole ring.

  • 2-(Piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one: This compound lacks the methoxy group present in 6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of the methoxy group and the isoindolone core. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

6-methoxy-2-piperidin-4-yl-3H-isoindol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-18-12-3-2-10-9-16(14(17)13(10)8-12)11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRAXNMMXIJRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(C2=O)C3CCNCC3)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-47-5
Record name 1H-Isoindol-1-one, 2,3-dihydro-6-methoxy-2-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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